N-(2-Formyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of 208.17 g/mol. This compound features a formyl group and a nitro group on a phenyl ring, making it an important intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The compound is classified as an aromatic amide due to the presence of the acetamide functional group.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-nitroaniline and acetic anhydride. It is commercially available from chemical suppliers and often used in research laboratories for synthetic purposes.
The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves several key steps:
N-(2-Formyl-4-nitrophenyl)acetamide has a distinct molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 91538-60-2 |
| Molecular Formula | |
| IUPAC Name | N-(2-formyl-4-nitrophenyl)acetamide |
| InChI | InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13) |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)N+[O-])C=O |
N-(2-Formyl-4-nitrophenyl)acetamide can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The functional groups play significant roles in these interactions:
This mechanism underlies its potential applications in medicinal chemistry where it may serve as an inhibitor or modulator of specific biological pathways.
N-(2-Formyl-4-nitrophenyl)acetamide is typically characterized by:
Key chemical properties include:
N-(2-Formyl-4-nitrophenyl)acetamide finds various applications across scientific disciplines:
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1